Terameprocol

Description

This compound has been investigated for the treatment of Brain and Central Nervous System Tumors.

This compound has been reported in Schisandra propinqua, Schisandra rubriflora, and Otoba novogranatensis with data available.

This compound is a synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities. This compound competes with the transcription factor Sp1 for specific Sp1 DNA binding domains within gene promoter regions during DNA synthesis. In virally-infected cells, blocking of the Sp1 binding site suppresses Sp1-regulated viral promoter activity and gene expression, thereby inhibiting viral transcription and replication. In tumor cells, blockage of Sp1 binding sites by this agent interferes with the transcription of the Sp1-dependant genes cyclin-dependant kinase (Cdc2), survivin, and vascular endothelial growth factor (VEGF), which are overexpressed in a variety of cancers. By suppressing Sp1-regulated transcription of these genes, this compound may reduce tumor angiogenesis and tumor cell proliferation and induce tumor cell apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

inhibits HIV Tat-regulated transactivation; structure in first source

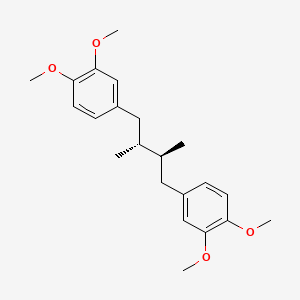

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQFDHFZSMXRLM-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24150-24-1 | |

| Record name | Terameprocol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terameprocol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 24150-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAMEPROCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terameprocol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid), a semi-synthetic derivative of a naturally occurring plant lignan, has demonstrated notable anticancer activity in preclinical and early-phase clinical studies.[1][2] Its primary mechanism of action revolves around the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[1][2] This inhibition leads to the transcriptional downregulation of a suite of genes crucial for cancer cell proliferation, survival, and angiogenesis. Key among these are the genes encoding for survivin, cyclin-dependent kinase 1 (CDK1), and vascular endothelial growth factor (VEGF).[1][2] The downstream consequences of this targeted gene suppression include the induction of apoptosis, cell cycle arrest predominantly at the G2/M phase, and sensitization of cancer cells to radiation therapy.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Sp1 Inhibition

This compound's antitumor activity is fundamentally linked to its ability to disrupt the function of the Sp1 transcription factor.[1][2] Sp1 is a ubiquitously expressed protein that binds to GC-rich promoter regions of numerous genes, playing a critical role in their transcription.[3] In many cancer cells, Sp1 is overexpressed and drives the expression of genes essential for tumor growth and survival. This compound is thought to interfere with the binding of Sp1 to its DNA consensus sequences, thereby selectively inhibiting the transcription of Sp1-regulated genes.[3]

Downregulation of Key Sp1 Target Genes

The inhibition of Sp1 by this compound leads to a significant reduction in the expression of several key proteins that are often overexpressed in cancer:

-

Survivin: An inhibitor of apoptosis (IAP) family member, survivin plays a dual role in promoting cell survival and regulating cell division.[3] Its downregulation by this compound is a key contributor to the induction of apoptosis in cancer cells.[3]

-

Cyclin-Dependent Kinase 1 (CDK1/Cdc2): A pivotal regulator of the G2/M transition in the cell cycle.[1][5] Inhibition of CDK1 expression is a primary driver of the G2/M cell cycle arrest observed in this compound-treated cancer cells.[1][5]

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] By downregulating VEGF, this compound can exert anti-angiogenic effects.[1][2]

The following diagram illustrates the central mechanism of this compound's action.

Cellular Consequences of this compound Treatment

The downregulation of Sp1-regulated genes by this compound translates into several key anticancer effects at the cellular level.

Induction of Apoptosis

By suppressing the expression of the anti-apoptotic protein survivin, this compound tips the cellular balance towards programmed cell death.[3] However, the extent of apoptosis induction can be cell-line dependent. For instance, in a study on non-small cell lung carcinoma (NSCLC) cells, this compound treatment led to decreased survivin expression, but this did not consistently correlate with an increase in apoptosis in all cell lines tested.[3]

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's activity is the induction of cell cycle arrest, primarily at the G2/M transition.[1][5] This is a direct consequence of the downregulation of CDK1, a critical kinase for entry into mitosis.[1][5] However, similar to apoptosis, this effect may not be universal across all cancer cell types. In the aforementioned NSCLC study, this compound did not induce changes in the cell cycle distribution in the tested cell lines.[3]

Radiosensitization

This compound has been shown to enhance the sensitivity of cancer cells to radiation therapy.[3][4] In NSCLC cell lines HCC2429 and H460, treatment with 10µM this compound resulted in a significant increase in radiosensitization.[3][4]

The logical relationship between this compound's molecular actions and its cellular effects is depicted below.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HeLa | Cervical Cancer | Cell Proliferation | Not Specified | Concentration-dependent inhibition | [6] |

| C33A | Cervical Cancer | Cell Proliferation | Not Specified | Concentration-dependent inhibition | [6] |

| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Radiosensitization | Dose Enhancement Ratio (DER) = 1.26 (p=0.019) | [3][4] |

| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Radiosensitization | Dose Enhancement Ratio (DER) = 1.18 (p=0.001) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature to study the effects of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[7] Remove the old medium from the cells and add the medium containing different concentrations of this compound.[7] Include vehicle-treated and untreated cells as controls.[7]

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[7]

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours.[7]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blotting for Survivin and CDK1

This protocol outlines the steps for detecting the protein levels of survivin and CDK1 in cancer cells treated with this compound.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for survivin and CDK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[1][8] Fix the cells for at least 30 minutes on ice or store them at -20°C.[1][8]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[8] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][8]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8] The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Protocol:

-

Cell Treatment and Collection: Induce apoptosis in cancer cells by treating them with this compound.[9][10] Collect both the floating and adherent cells.[9][10]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][10]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.[9][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9][10]

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound presents a compelling profile as an anticancer agent with a well-defined mechanism of action centered on the inhibition of the Sp1 transcription factor. This targeted approach leads to the downregulation of key proteins involved in cancer cell survival, proliferation, and angiogenesis, ultimately resulting in apoptosis, cell cycle arrest, and radiosensitization. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types and to elucidate the precise molecular interactions that govern its inhibitory effect on Sp1.

References

- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Terameprocol (Tetra-O-methyl Nordihydroguaiaretic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terameprocol, also known as Tetra-O-methyl nordihydroguaiaretic acid (M4N) or EM-1421, is a synthetic, tetra-methylated derivative of nordihydroguaiaretic acid (NDGA). NDGA is a natural lignan found in the creosote bush (Larrea tridentata).[1] this compound has garnered significant interest in the scientific community for its potential as an anticancer and antiviral agent.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and key experimental data. Detailed protocols for its synthesis and for conducting fundamental in vitro and in vivo studies are provided to facilitate further research and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Specificity Protein 1 (Sp1) transcription factor. Sp1 is crucial for the transcription of a multitude of genes involved in cell growth, proliferation, and survival. By binding to the Sp1 transcription factor, this compound prevents it from attaching to its DNA binding sites within the promoter regions of its target genes. This blockade of Sp1-mediated transcription leads to the downregulation of several key proteins that are often overexpressed in cancer cells.

The principal downstream targets of this compound's Sp1 inhibition include:

-

Cyclin-dependent kinase 1 (Cdc2): A key regulator of the G2/M transition in the cell cycle. Its downregulation leads to cell cycle arrest at the G2 phase.

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that plays a dual role in promoting cell proliferation and inhibiting apoptosis. Reduced survivin expression sensitizes cancer cells to apoptotic stimuli.

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

By downregulating these critical proteins, this compound effectively induces cell cycle arrest, promotes apoptosis, and inhibits angiogenesis in tumor cells.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as well as dosing information from a clinical trial in patients with recurrent high-grade glioma.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H-69 | Small Cell Lung Cancer | ~3-5 | [1] |

| K562 | Chronic Myelogenous Leukemia | 230 (for NDGA) | [1] |

| Vero (for HIV) | - | 11 | |

| Vero (for HSV-1) | - | 4 - 11.7 | |

| Vero (for HSV-2) | - | 4 |

Table 2: Phase I Clinical Trial Dosing of Intravenous this compound

| Dose Level | Daily Dose (mg/day) | Administration Schedule |

| Starting Dose | 750 | 5 consecutive days each month |

| Dose Escalation | 1100, 1700, 2200, 3000, 4000, 5300, 7000, 9300 | 5 consecutive days each month |

| Recommended Phase II Dose | 1700 | 5 consecutive days each month |

Experimental Protocols

Synthesis of Tetra-O-methyl Nordihydroguaiaretic Acid (this compound)

This protocol describes a general method for the synthesis of tetra-O-substituted NDGA analogs, which can be adapted for this compound.

Materials:

-

Nordihydroguaiaretic acid (NDGA)

-

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

Base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous solvent (e.g., acetone or dimethylformamide)

-

Reaction vessel

-

Magnetic stirrer and heat source

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve NDGA in the anhydrous solvent in the reaction vessel.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the reaction mixture and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a suitable quenching agent.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure Tetra-O-methyl nordihydroguaiaretic acid.

-

Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should bracket the expected IC50 value.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours.

-

After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8][9]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat them with this compound at the desired concentration (e.g., at or above the IC50) for a specific time period. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis for Cdc2 and Survivin

This protocol details the detection of changes in Cdc2 and survivin protein expression in response to this compound treatment.[10][11][12][13][14]

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Cdc2, survivin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cdc2, survivin, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the expression of Cdc2 and survivin to the loading control.

In Vivo Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a xenograft mouse model.[15][16][17][18]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line known to be sensitive to this compound

-

This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle like a cyclodextrin-based solution)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for a set number of days). The control group should receive the vehicle alone.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology or Western blotting).

-

Plot the tumor growth curves for the treatment and control groups to evaluate the efficacy of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound via Sp1 inhibition.

Caption: A typical preclinical evaluation workflow for this compound.

Caption: Detailed view of Sp1-mediated transcription inhibition by this compound.

References

- 1. Synthesis, Characterization and Anti-Melanoma Activity of Tetra-O-substituted Analogs of Nordihydroguaiaretic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Deconstructing Survivin: comprehensive genetic analysis of Survivin function by conditional knockout in a vertebrate cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Terameprocol: An In-Depth Technical Guide to a Selective Sp1 Transcription Factor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terameprocol, a semi-synthetic derivative of the naturally occurring plant lignan nordihydroguaiaretic acid (NDGA), is a first-in-class selective inhibitor of the Specificity Protein 1 (Sp1) transcription factor. By targeting Sp1, this compound disrupts the transcription of a suite of genes essential for tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting Sp1-driven oncogenic pathways.

Introduction to this compound

This compound (also known as M4N or EM-1421) is a small molecule that has been investigated for its anticancer and antiviral properties. Its primary mechanism of action is the selective inhibition of the Sp1 transcription factor, a protein that is overexpressed in a variety of cancers and plays a crucial role in the regulation of genes involved in key cellular processes. By inhibiting Sp1, this compound downregulates the expression of several oncogenic proteins, including cyclin-dependent kinase 1 (CDK1/cdc2), survivin, and vascular endothelial growth factor (VEGF).[1][2] This targeted approach offers the potential for a more favorable safety profile compared to traditional cytotoxic chemotherapies.

Mechanism of Action: Selective Inhibition of Sp1

This compound exerts its biological effects by binding to the GC-rich consensus sequence in the promoter region of Sp1 target genes, thereby competitively inhibiting the binding of the Sp1 transcription factor. This disruption of Sp1-mediated transcription leads to a downstream reduction in the expression of key proteins involved in cancer progression.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound's inhibition of Sp1.

Caption: this compound inhibits Sp1, leading to reduced transcription of key oncogenes.

Quantitative Preclinical Data

Antiproliferative Activity

Downregulation of Sp1 Target Genes

This compound has been shown to quantitatively reduce the expression of its target genes. For instance, in a study using a luciferase reporter assay with a human survivin promoter fragment, treatment with 10µM this compound for 48 hours resulted in a significant downregulation of survivin transcription in HCC2429 non-small cell lung cancer cells.

| Cell Line | This compound Concentration | Treatment Duration | Effect on Survivin Promoter Activity |

| HCC2429 | 10µM | 48 hours | Significant downregulation (p < 0.05) |

| H460 | 10µM | 24 hours | Significant downregulation (p < 0.05) |

Data from a luciferase reporter assay study.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for determining cell viability using the MTT assay.

Electrophoretic Mobility Shift Assay (EMSA) for Sp1 DNA Binding

This protocol is to assess the inhibitory effect of this compound on Sp1 binding to its DNA consensus sequence.

Materials:

-

Nuclear extract from cells treated with and without this compound

-

Double-stranded oligonucleotide probe containing the Sp1 consensus sequence (5'-ATTCGATCGGGGCGGGGCGAGC-3'), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)

-

Unlabeled ("cold") Sp1 competitor oligonucleotide

-

Anti-Sp1 antibody for supershift analysis

-

Poly(dI-dC)

-

EMSA binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffers

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Prepare nuclear extracts from cells treated with various concentrations of this compound for a specified time.

-

In separate tubes, combine the nuclear extract, poly(dI-dC), and EMSA binding buffer.

-

For competition and supershift assays, add unlabeled Sp1 oligonucleotide or anti-Sp1 antibody, respectively, and incubate on ice.

-

Add the labeled Sp1 probe to each reaction and incubate at room temperature.

-

Add loading buffer and load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the DNA-protein complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).

-

Analyze the shift in the mobility of the labeled probe, the competition with the cold probe, and the supershift with the antibody.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if this compound treatment reduces the in vivo binding of Sp1 to the promoter regions of its target genes (e.g., survivin, CDK1, VEGF).

Materials:

-

Cells treated with and without this compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Anti-Sp1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the Sp1 binding sites in the promoter regions of interest

-

qPCR master mix and instrument

Procedure:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-Sp1 antibody or control IgG overnight.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated by the Sp1 antibody relative to the input and IgG controls.

Luciferase Reporter Assay for Promoter Activity

This protocol is to quantify the effect of this compound on the transcriptional activity of Sp1-regulated promoters.

Materials:

-

Cancer cell line

-

Luciferase reporter plasmid containing the promoter of an Sp1 target gene (e.g., survivin, CDK1, or VEGF) upstream of the luciferase gene

-

A control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percentage of inhibition of promoter activity relative to the vehicle control.

Clinical Data

This compound has been evaluated in several Phase I and II clinical trials in patients with various malignancies.

Phase I Trial in Recurrent High-Grade Glioma (NCT00404248)

A multicenter, dose-escalation study of intravenous this compound was conducted in heavily pretreated patients with recurrent, measurable, high-grade gliomas.[1][3][4]

Key Findings:

-

Patient Population: 35 patients with a median of 2 prior treatment regimens.[1][3]

-

Dosing: Intravenous infusion for 5 consecutive days every 28 days, with doses ranging from 750 to 2200 mg/day.[1][3]

-

Maximum Tolerated Dose (MTD): 1700 mg/day with a reformulated, PEG-free infusion.[1][3]

-

Efficacy: No objective responses were observed. However, stable disease was noted in 9 of 32 evaluable patients (28%).[1][3][4] Five of these patients (13%) continued treatment for more than 6 months.[1][3][4] The overall median survival was 5.9 months.[1][3][4]

-

Safety: The drug was generally well-tolerated. Dose-limiting toxicities at 2200 mg/day included hypoxia and interstitial nephritis.[1][3][4]

Pharmacokinetic Parameters (Intravenous Administration):

| Parameter | Value (mean ± SD) |

| Total Body Clearance | 54.0 ± 24.1 L/h |

| Steady-State Volume of Distribution | 157.0 ± 110.1 L |

| Terminal Phase Half-Life | 4.9 ± 3.0 h |

Data from patients without enzyme-inducing antiseizure drugs.

Phase I Trial in Refractory Solid Tumors

A Phase I clinical trial evaluated intravenous this compound in patients with refractory solid tumors.[2] In this study involving 25 evaluable patients, 8 patients (32%) exhibited stable disease, while 17 had progressive disease.[2] The drug was reported to be generally well-tolerated.[2] Another Phase I study in patients with refractory solid tumors administered this compound as a weekly 24-hour continuous intravenous infusion, with dose escalation starting from 100 mg/hour.[5]

Phase I Trial of Oral this compound in Recurrent High-Grade Glioma

An oral formulation of this compound was evaluated in a Phase I trial to assess its safety and pharmacokinetics.[6][7]

Pharmacokinetic Parameters (Oral Administration):

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| 2400 mg/day | 80.3 | 703.8 |

Data from a single patient on Day 1 of treatment.

Conclusion

This compound represents a targeted therapeutic approach with a well-defined mechanism of action centered on the selective inhibition of the Sp1 transcription factor. Preclinical studies have demonstrated its ability to downregulate key oncogenic proteins, leading to cell cycle arrest and apoptosis. Early-phase clinical trials have shown a manageable safety profile and evidence of disease stabilization in some heavily pretreated cancer patients. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of Sp1-targeted cancer therapy. Further investigation is warranted to optimize dosing schedules, explore combination therapies, and identify patient populations most likely to benefit from this novel agent.

References

- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Summary of Antiviral and Anti-inflammatory Activity

Table 1: Antiviral Activity of Terameprocol

| Virus | Assay Type | Cell Line | Endpoint Measurement | IC50/EC50 (µM) | Reference |

| Herpes Simplex Virus (HSV) | Not Specified in abstract | Vero cells | Expression of α-ICP4 gene | 43.5 | (4) |

| Human Immunodeficiency Virus (HIV-1) | Not Available | Not Available | Not Available | Not Available | - |

| Human Papillomavirus (HPV) | Not Available | Not Available | Not Available | Not Available | - |

Table 2: Inhibition of NF-κB Signaling by this compound

| Assay Type | Cell Line | Stimulus | Endpoint Measurement | Concentration (µM) | % Inhibition | Reference |

| NF-κB Luciferase Reporter Assay | HEK293/TLR4-YFP/MD2 | LPS | Luciferase Activity | 12.5 | 35% | (1) |

| NF-κB Luciferase Reporter Assay | HEK293/TLR4-YFP/MD2 | LPS | Luciferase Activity | 25 | ~60% | (1) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antiviral and mechanistic properties.

Note: The following protocols are representative examples of standard assays used in virology and molecular biology. The specific parameters for studies involving this compound may have varied and are not fully detailed in the available literature.

Plaque Reduction Assay for HSV

This assay is a standard method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound.

1. Cell Seeding:

- Seed Vero cells (a kidney epithelial cell line from an African green monkey) in 24-well plates at a density of 5 x 10^4 cells/well.

- Incubate for 24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

2. Virus Infection and Compound Treatment:

- Wash the cell monolayers with phosphate-buffered saline (PBS).

- Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

- Remove the virus inoculum and wash the cells with PBS.

- Add fresh Dulbecco's Modified Eagle Medium (DMEM) containing various concentrations of this compound (or a vehicle control, e.g., DMSO).

3. Plaque Formation:

- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.

- For clearer plaque visualization, an overlay medium containing 1.2% carboxymethyl cellulose (CMC) can be added after the initial 1-hour infection.

4. Plaque Staining and Counting:

- Aspirate the medium and fix the cells with 100% methanol for 20 minutes.

- Stain the cells with a 0.5% crystal violet solution for 15 minutes.

- Gently wash the plates with water and allow them to dry.

- Count the number of plaques in each well.

5. Data Analysis:

- Calculate the percentage of viral inhibition using the formula: [1 - (number of plaques in treated wells / number of plaques in control wells)] x 100.

- Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

HIV-1 LTR-Luciferase Reporter Assay

This assay is used to measure the activity of the HIV-1 Long Terminal Repeat (LTR) promoter, which is regulated by Sp1 and the viral Tat protein.

1. Cell Seeding and Transfection:

- Seed Jurkat T-cells or HEK293 cells in a 96-well plate.

- Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Compound Treatment and Tat Expression:

- After 24 hours, treat the cells with various concentrations of this compound.

- Induce HIV-1 LTR activity by co-transfecting with a Tat-expressing plasmid or by adding recombinant Tat protein to the medium.

3. Luciferase Activity Measurement:

- After a further 24-48 hours of incubation, lyse the cells.

- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Calculate the percentage of inhibition of LTR activity relative to the vehicle-treated control.

- Determine the IC50 value for the inhibition of LTR-driven luciferase expression.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

1. Cell Seeding and Transfection:

- Seed HEK293 cells in a 96-well plate.

- Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase control plasmid.

2. Compound Treatment and Stimulation:

- After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the NF-κB pathway by adding an inducer such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

3. Luciferase Activity Measurement:

- Incubate the cells for an additional 6-24 hours.

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity.

- Calculate the percentage of inhibition of NF-κB-dependent luciferase expression compared to the stimulated control.

- Determine the IC50 value for the inhibition of NF-κB signaling.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways inhibited by this compound.

Caption: this compound inhibits Sp1-mediated transcription of viral and cellular genes.

Caption: this compound inhibits NF-κB-dependent gene expression.

Conclusion

This compound presents a compelling profile as a broad-spectrum antiviral agent with a novel mechanism of action that targets a host-cell transcription factor, Sp1. This approach has the potential to be effective against a range of viruses that depend on Sp1 for their replication and may offer a higher barrier to the development of viral resistance. Furthermore, its inhibitory effects on the NF-κB pathway suggest a dual role in combating viral infections by both limiting viral replication and modulating the host inflammatory response.

While the existing preclinical data are promising, this whitepaper also highlights the need for further research. Specifically, there is a lack of publicly available, detailed quantitative data on the antiviral efficacy of this compound against key viral targets such as HIV and HPV. Future studies should focus on generating robust dose-response data and elucidating the specific molecular interactions between this compound and the Sp1 transcription factor. A deeper understanding of its pharmacokinetic and pharmacodynamic properties in relevant in vivo models will also be crucial for its continued development as a potential therapeutic for viral diseases.

Terameprocol: A Technical Guide to its Antineoplastic Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), a synthetic derivative of a naturally occurring lignan, has demonstrated notable antineoplastic activities in a range of preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the Sp1 (Specificity protein 1) transcription factor, a crucial regulator of genes involved in cell cycle progression, apoptosis, and angiogenesis. By disrupting Sp1-mediated transcription, this compound effectively downregulates the expression of key oncogenic proteins, including survivin and cyclin-dependent kinase 1 (Cdk1), leading to G2/M cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the antineoplastic properties of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the Sp1 Transcription Pathway

This compound exerts its anticancer effects by targeting the Sp1 transcription factor. Sp1 is overexpressed in many cancers and regulates the expression of a multitude of genes essential for tumor cell survival and proliferation. This compound binds to the GC-rich Sp1 binding sites on gene promoters, competitively inhibiting the binding of the Sp1 protein. This leads to the transcriptional repression of Sp1 target genes.

Key downstream targets of this compound-mediated Sp1 inhibition include:

-

Survivin (BIRC5): An inhibitor of apoptosis protein (IAP) that is highly expressed in most human cancers and is associated with resistance to chemotherapy and radiation. By downregulating survivin, this compound promotes apoptosis.

-

Cyclin-dependent kinase 1 (Cdk1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle. Inhibition of Cdk1 expression leads to cell cycle arrest in the G2 phase.

-

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGF expression can suppress tumor growth and metastasis.

The concerted downregulation of these and other Sp1-regulated genes results in a multi-pronged attack on cancer cells, inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.

Quantitative Data on Antineoplastic Activities

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antineoplastic effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Dose Enhancement Ratio (DER) with 10µM this compound + Radiation | 1.26 (p = 0.019) | [1][2] |

| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Dose Enhancement Ratio (DER) with 10µM this compound + Radiation | 1.18 (p = 0.001) | [1][2] |

| HeLa | Cervical Cancer | Cell Proliferation Assay | Inhibition | Concentration-dependent | [3] |

| C33A | Cervical Cancer | Cell Proliferation Assay | Inhibition | Concentration-dependent | [3] |

| Various | Prostate, Colorectal, Leukemia, Breast Cancer | Not Specified | Efficacy | Demonstrated | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Type | Cell Line | Treatment | Endpoint | Result | Reference |

| Hepatocellular Carcinoma | Hep 3B | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |

| Prostate Carcinoma | LNCaP | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |

| Colorectal Carcinoma | HT-29 | Systemic M4N | Tumor Growth Inhibition (T/C value) | 48.3% | [2] |

| Breast Carcinoma | MCF7 | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |

| Erythroleukemia | K-562 | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |

| Human Bladder Carcinoma | SW-780 | This compound (50 & 100 mg/kg) | Tumor Growth | Reduced rate of tumor growth | [3] |

| Human Bladder Carcinoma | SW-780 | This compound + Paclitaxel | Tumor Growth | Reduced rate and extent of tumor growth | [3] |

T/C value: Treatment vs. Control tumor volume.

Table 3: Clinical Efficacy of this compound

| Trial Phase | Cancer Type | Number of Patients | Treatment | Endpoint | Result | Reference |

| Phase I | Recurrent High-Grade Glioma | 32 (evaluable) | Intravenous this compound (750-2200 mg/day) | Stable Disease | 28% (9 of 32 patients) | [4] |

| Phase I | Refractory Solid Tumors | 25 (evaluable) | Intravenous this compound | Stable Disease | 32% (8 of 25 patients) | [5][6] |

| Clinical Study | Refractory Solid Tumors | 16 | Intravenous this compound | Serum VEGF Levels | Average decrease from 347.4 pg/mL to 117.7 pg/mL | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's antineoplastic activities.

Clonogenic Survival Assay

This protocol is adapted from the study by Sun et al. (2011) to assess the radiosensitizing effects of this compound.[1][2]

-

Cell Seeding: Plate HCC2429 or H460 cells in 6-well plates at a density of 200-8000 cells per well, depending on the radiation dose to be applied.

-

Drug Treatment: After 24 hours, treat the cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.

-

Irradiation: Irradiate the cells with doses ranging from 0 to 6 Gy using a cesium-137 irradiator.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet. Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of non-irradiated controls. The Dose Enhancement Ratio (DER) is calculated as the radiation dose (Gy) for the control group that yields a specific survival fraction divided by the radiation dose for the this compound-treated group that yields the same survival fraction.

Luciferase Reporter Assay for Survivin Promoter Activity

This protocol, based on Sun et al. (2011), measures the effect of this compound on the transcriptional activity of the survivin promoter.[1]

-

Cell Transfection: Co-transfect HCC2429 or H460 cells in 24-well plates with a survivin promoter-luciferase reporter construct (e.g., pLuc2931) and a control vector (e.g., Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Drug Treatment: 24 hours post-transfection, treat the cells with this compound at the desired concentrations (e.g., 10 µM).

-

Cell Lysis: After 24 or 48 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as relative luciferase units (RLU).

References

- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic treatment with tetra-O-methyl nordihydroguaiaretic acid suppresses the growth of human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetra-O-Methyl Nordihydroguaiaretic Acid Broadly Suppresses Cancer Metabolism and Synergistically Induces Strong Anticancer Activity in Combination with Etoposide, Rapamycin and UCN-01 | PLOS One [journals.plos.org]

- 7. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

Terameprocol: A Technical Guide on its Anti-Tumor Activity via Inhibition of Cell Proliferation and Induction of Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, EM-1421) is a novel anti-cancer agent that acts as a site-specific transcription inhibitor.[1] Its primary mechanism involves the disruption of the Sp1 transcription factor's activity, leading to the downregulation of key proteins involved in cell cycle progression and apoptosis evasion.[2][3] This technical guide provides an in-depth analysis of this compound's effects on tumor cell proliferation and apoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. Preclinical and early-phase clinical studies have demonstrated its potential in treating various malignancies, including high-grade gliomas and solid tumors.[2][3][4][5]

Core Mechanism of Action: Sp1 Transcription Factor Inhibition

This compound's anti-tumor activity is primarily attributed to its ability to inhibit the transcription of genes regulated by the Specificity protein 1 (Sp1).[3][6] Sp1 is a zinc finger transcription factor that plays a critical role in the expression of a multitude of genes essential for cell growth, differentiation, and survival. Many of these genes, including those involved in cell cycle control, apoptosis, and angiogenesis, are overexpressed in cancer cells.

By targeting Sp1-mediated transcription, this compound selectively impacts tumor cells, which are often highly dependent on these pathways for their survival and proliferation.[2][6] This mechanism leads to several downstream effects, including cell cycle arrest and the induction of apoptosis.[3][6]

Effect on Tumor Cell Proliferation: G2/M Cell Cycle Arrest

A primary consequence of Sp1 inhibition by this compound is the disruption of the cell cycle. This compound treatment leads to a reversible G2/M phase cell cycle arrest in mammalian cell lines.[2] This blockade is directly linked to the reduced synthesis of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, a key regulator of the G2/M transition.[2][7] By preventing cells from entering mitosis, this compound effectively halts tumor cell proliferation. While some studies have clearly demonstrated G2/M arrest[2], others, particularly in non-small cell lung carcinoma cell lines, did not observe significant changes in cell cycle distribution, suggesting the effects may be cell-type specific.[7][8]

The transcription factor c-Myc is known to regulate CDK1 and Cyclin B1, which are crucial for G2/M progression.[9][10] this compound's disruption of Sp1-dependent transcription may intersect with these pathways, contributing to its effect on cell cycle arrest.

Induction of Apoptosis

This compound promotes apoptosis in tumor cells primarily through the downregulation of survivin, an inhibitor of apoptosis protein (IAP).[2][7] Survivin is regulated by Sp1 and is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues.[2] It functions to block caspase-induced cell death.[2]

This compound's mechanism for inducing apoptosis is twofold:

-

Inhibition of Survivin Transcription: By inhibiting Sp1, this compound prevents the transcription of the gene encoding survivin.[2]

-

Inhibition of Survivin Activation: For survivin to be active, it requires phosphorylation by CDK1. As this compound also reduces CDK1 production, the activation of any remaining survivin is substantially diminished.[2]

This dual action effectively removes the brakes on the caspase-dependent apoptotic pathway, leading to programmed cell death in cancer cells.[2] This selective action on tumor cells, which rely on survivin for survival, while sparing healthy tissues, is a key feature of this compound's therapeutic potential.[2] However, some studies have noted that decreased survivin expression does not always directly correlate with an immediate increase in apoptosis, suggesting that other mechanisms may also be at play.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical and clinical studies on this compound.

| Parameter | Cell Line / Patient Cohort | Treatment Details | Result | Reference |

| Radiosensitization | HCC2429 NSCLC Cells | 10µM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.26 (p=0.019) | [7][8] |

| Radiosensitization | H460 NSCLC Cells | 10µM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.18 (p=0.001) | [7][8] |

| VEGF Reduction | 16 Patients with Refractory Solid Tumors | IV this compound (one 5-day cycle) | Average serum VEGF decreased from 347.4 pg/mL to 117.7 pg/mL | [1] |

| Clinical Response | 25 Patients with Solid Tumors (Phase I) | Intravenous this compound | 8 patients exhibited stable disease; 17 had progressive disease | [3][6] |

Key Experimental Protocols

The following sections detail the methodologies for assays commonly used to evaluate the effects of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

-

Cell Plating: Seed cells (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in a 96-well plate in 100 µL of culture medium and incubate overnight to allow for attachment.[11][12]

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension (e.g., 5 min at 500 x g).[13]

-

Washing: Wash the cell pellet twice with ice-cold PBS.[15]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins (e.g., Survivin, CDK1, cleaved caspase-3) in cell lysates.[16]

-

Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).[17]

-

SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[16]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Survivin, anti-CDK1, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[17]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Use a loading control like actin or GAPDH to ensure equal protein loading.[7]

Summary and Future Directions

This compound presents a targeted approach to cancer therapy by inhibiting the Sp1 transcription factor, a critical node in pathways controlling cell proliferation and survival. Its ability to induce G2/M cell cycle arrest and promote caspase-dependent apoptosis through the downregulation of CDK1 and survivin highlights its potential as an anti-neoplastic agent.[2][3]

The favorable tolerability and efficacy profile demonstrated in early clinical trials warrants further investigation.[3][6] Future research should focus on identifying predictive biomarkers for patient response, exploring combination therapies to enhance efficacy, and clarifying the cell-type-specific nuances of its mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Erimos Pharmaceuticals Announces Phase I Oral Study of this compound - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Myc regulates the CDK1/cyclin B1 dependent‑G2/M cell cycle progression by histone H4 acetylation in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchtweet.com [researchtweet.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. arigobio.com [arigobio.com]

- 18. bio-rad.com [bio-rad.com]

Investigating the Antiangiogenic Properties of Terameprocol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terameprocol, a semi-synthetic derivative of the naturally occurring plant lignan nordihydroguaiaretic acid (NDGA), is a novel small molecule with demonstrated anticancer activity.[1][2] Its primary mechanism of action involves the site-specific inhibition of the Sp1 (Specificity protein 1) transcription factor, a key regulator of genes involved in cell cycle progression, apoptosis, and angiogenesis.[1][3] This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Inhibition of the Sp1-VEGF Axis

This compound exerts its antiangiogenic effects by targeting the Sp1 transcription factor. Sp1 is a crucial activator for a multitude of genes, including Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][4] By binding to GC-rich Sp1-binding sites in the promoter regions of these genes, this compound competitively inhibits the binding of Sp1, leading to a downregulation of their transcription.[3] The resulting decrease in VEGF expression is a key contributor to the antiangiogenic activity of this compound.[1][2]

Figure 1: this compound's Antiangiogenic Signaling Pathway

Preclinical Evidence of Antiangiogenic Activity

Preclinical studies have provided evidence for the antiangiogenic potential of this compound, primarily through its ability to downregulate VEGF. While specific quantitative data from standardized in vitro and in vivo angiogenesis assays are not extensively detailed in the public domain, the collective evidence points towards a significant inhibitory effect on new blood vessel formation.

In Vitro Studies

Table 1: Summary of Expected In Vitro Antiangiogenic Effects of this compound

| Assay | Endpoint Measured | Expected Effect of this compound | Reference Cell Type |

| Proliferation Assay | Inhibition of endothelial cell growth (e.g., HUVECs) | Dose-dependent inhibition | HUVEC |

| Migration Assay | Inhibition of endothelial cell motility towards a chemoattractant | Dose-dependent inhibition | HUVEC |

| Tube Formation Assay | Inhibition of the formation of capillary-like structures on a basement membrane matrix | Dose-dependent inhibition | HUVEC |

In Vivo Studies

In vivo models provide a more complex physiological environment to assess the overall impact of a compound on angiogenesis. Commonly used models include the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay.

Table 2: Summary of Expected In Vivo Antiangiogenic Effects of this compound

| Assay | Endpoint Measured | Expected Effect of this compound | Animal Model |

| Matrigel Plug Assay | Reduction in vascularization of the Matrigel plug | Dose-dependent decrease in microvessel density and hemoglobin content | Mouse |

| CAM Assay | Inhibition of new blood vessel formation on the CAM | Dose-dependent reduction in vessel branching and density | Chick Embryo |

| Tumor Xenograft Model | Reduction in tumor microvessel density (MVD) | Dose-dependent decrease in MVD within the tumor tissue | Mouse |

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. Therefore, the following sections provide generalized, yet detailed, methodologies for key angiogenesis assays that are fundamental to the investigation of antiangiogenic compounds like this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basal Medium (e.g., EBM-2)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of EGM and incubate overnight at 37°C in a 5% CO₂ incubator.

-